

# experimental protocols for using 2-Amino-6-methylnicotinaldehyde

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## Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

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An In-Depth Guide to the Experimental Use of **2-Amino-6-methylnicotinaldehyde**

## Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of **2-Amino-6-methylnicotinaldehyde** (CAS No: 885276-99-3). This versatile pyridine-based building block, featuring strategically placed amino, methyl, and aldehyde functionalities, is a valuable intermediate in the synthesis of complex heterocyclic systems, including bioactive alkaloids and novel fluorescent probes. This guide provides not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

## Section 1: Compound Profile and Characterization

**2-Amino-6-methylnicotinaldehyde** is a substituted pyridine characterized by an aldehyde group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

## Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthesis. The expected data for **2-Amino-6-methylnicotinaldehyde** are summarized below.

Property	Value	Source
CAS Number	885276-99-3	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	136.15 g/mol	
Appearance	Expected to be a crystalline solid	
<sup>1</sup> H NMR	Predicted shifts: Aromatic protons (2H), aldehyde proton (~9-10 ppm), amino protons (broad singlet), and methyl protons (~2.5 ppm).	[1][2]
<sup>13</sup> C NMR	Predicted shifts: Carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbon.	[1]
IR Spectroscopy	Characteristic Peaks (cm <sup>-1</sup> ): N-H stretch (~3300-3500), C=O stretch (~1680-1700), C=C and C=N stretches in the aromatic region.	[3][4]
Mass Spectrometry	[M+H] <sup>+</sup> : 137.0658	

## Protocol: Acquiring Spectroscopic Data

This protocol outlines the standard procedure for validating the identity and purity of **2-Amino-6-methylnicotinaldehyde** before its use in subsequent reactions.

Materials:

- **2-Amino-6-methylnicotinaldehyde** sample
- Deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>)
- NMR tubes

- Solvents for IR and MS (e.g., HPLC-grade methanol or acetonitrile)

Equipment:

- NMR Spectrometer (e.g., 400 MHz)
- FTIR Spectrometer
- Mass Spectrometer (e.g., ESI-TOF)

Procedure:

- NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.
- NMR Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assess purity.
  - Scientist's Note: DMSO- $\text{d}_6$  is often preferred for compounds with exchangeable protons (like  $-\text{NH}_2$ ) as it can slow down the exchange rate, sometimes allowing for clearer observation of the N-H signals.
- IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). The presence of a strong carbonyl ( $\text{C}=\text{O}$ ) peak is a key diagnostic marker.  
[3]
- Mass Spectrometry: Prepare a dilute solution of the sample in an appropriate solvent and analyze via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.
  - Self-Validation: The experimental data must match the theoretical values presented in Table 1. The absence of significant impurity peaks in the NMR spectra is crucial for proceeding with subsequent synthetic steps.

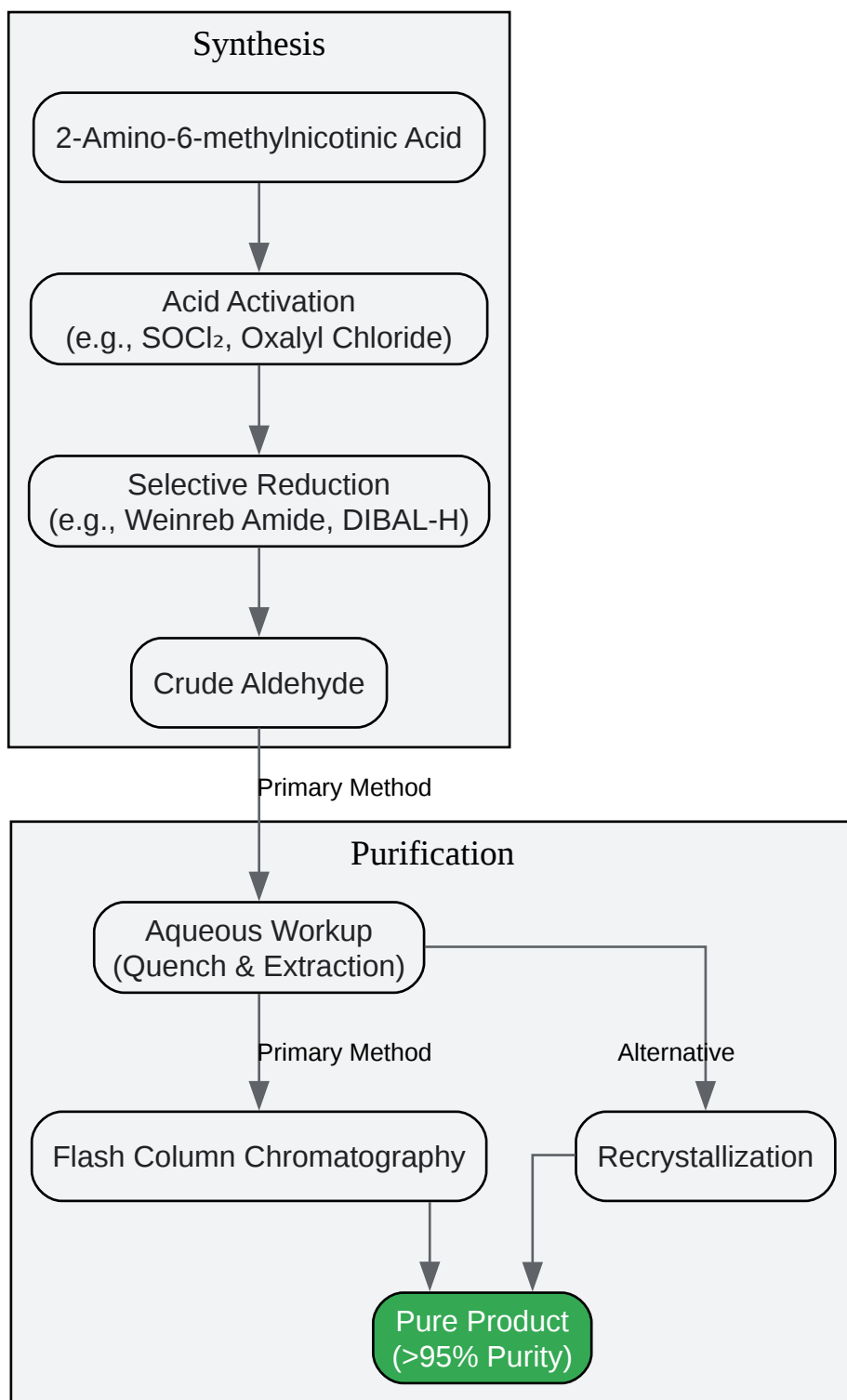
## Section 2: Safety, Handling, and Storage

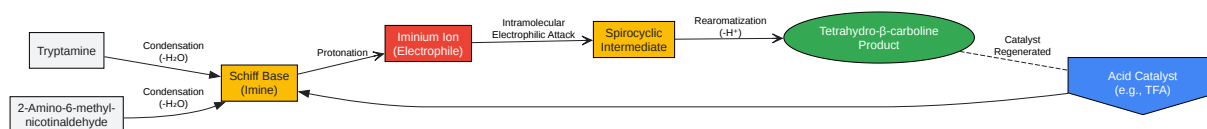
Handling **2-Amino-6-methylnicotinaldehyde** requires adherence to standard laboratory safety procedures, extrapolated from related aminopyridine compounds.[5][6]

- Hazard Identification: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are known to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[6]

## Section 3: Synthesis and Purification Workflow

While **2-Amino-6-methylnicotinaldehyde** is commercially available, a general synthetic pathway can be envisioned from its corresponding nicotinic acid derivative, 2-amino-6-methylnicotinic acid, which can be synthesized from commercially available precursors.[7][8] The final step would involve a selective reduction of the carboxylic acid to the aldehyde.





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